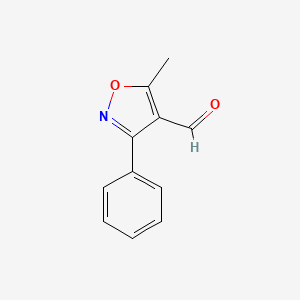

5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSBKEHQYUYAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379840 | |

| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87967-95-1 | |

| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-phenylisoxazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-3-phenylisoxazole-4-carboxaldehyde chemical structure and properties

An In-Depth Technical Guide to 5-Methyl-3-phenylisoxazole-4-carboxaldehyde: Synthesis, Properties, and Applications

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a unique combination of electronic properties and structural rigidity, making it an ideal framework for designing therapeutic agents.[4] Within this important class of molecules, This compound stands out as a particularly valuable synthetic intermediate. Its structure combines the stable isoxazole core with a phenyl group, a methyl substituent, and a highly reactive carboxaldehyde functional group. This strategic arrangement of functionalities makes it a versatile building block for the synthesis of diverse molecular architectures, particularly in the realm of drug discovery and materials science.[5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the compound's chemical structure, physicochemical properties, and detailed synthetic methodologies. By elucidating the mechanistic underpinnings of its synthesis and exploring its synthetic utility, this document aims to equip scientists with the critical knowledge needed to effectively utilize this compound in their research endeavors.

Part 1: Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline powder under standard conditions.[5] Its core structure consists of a planar isoxazole ring, which imparts a degree of conformational constraint beneficial for molecular recognition in biological systems. The phenyl ring at the 3-position and the formyl group at the 4-position are subject to rotational freedom, though crystal structure analysis of the related carboxylic acid suggests a significant dihedral angle between the phenyl and isoxazole rings.[6][7]

Chemical Structure

Caption: Chemical structure of the title compound.

Key Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | [8] |

| CAS Number | 87967-95-1 | [5][8] |

| Molecular Formula | C₁₁H₉NO₂ | [5][8] |

| Molecular Weight | 187.20 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 48-55 °C | [5][9] |

| Boiling Point | 110-112 °C | [9] |

| Purity | ≥ 98% (HPLC) | [5] |

| Storage | Store at 0-8 °C, protect from light | [5][9] |

Part 2: Synthesis and Mechanistic Insights

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, 3-phenyl-5-methylisoxazole. This reaction is a powerful tool in organic chemistry for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[10][11][12] The isoxazole nucleus is sufficiently electron-rich to undergo this electrophilic substitution.[13]

The Vilsmeier-Haack Reaction: Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic attack by the isoxazole, followed by hydrolysis.

-

Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[12][14]

-

Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most nucleophilic site on the 3,5-disubstituted isoxazole ring, leading to regioselective formylation. Aromaticity is restored by the loss of a proton.

-

Hydrolysis: The resulting iminium salt is stable until aqueous workup. The addition of water and subsequent elimination of dimethylamine yields the final aldehyde product.[12]

Caption: Logical workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack methodology and should be adapted and optimized as necessary.

Objective: To synthesize this compound from 3-phenyl-5-methylisoxazole.

Reagents:

-

3-phenyl-5-methylisoxazole (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (5-10 vol)

-

Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

-

Dichloromethane (DCM) (optional solvent)

-

Saturated sodium acetate or sodium bicarbonate solution

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: To a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 vol). Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ (1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

-

Formylation: Dissolve 3-phenyl-5-methylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.[15]

-

Work-up: Cool the reaction mixture back to room temperature and then carefully pour it into a beaker containing crushed ice (approx. 10 times the reaction volume).

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~7-8. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Part 3: Spectroscopic Characterization

Unambiguous structure confirmation of the synthesized compound is achieved through a combination of standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each type of proton. A sharp singlet for the aldehyde proton is expected in the downfield region (δ 9.8-10.2 ppm). The aromatic protons of the phenyl group will appear as a multiplet between δ 7.4-7.8 ppm. The methyl protons at the C5 position will present as a sharp singlet further upfield, typically around δ 2.5-2.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at ~185-190 ppm. The carbons of the isoxazole and phenyl rings will resonate in the aromatic region (~110-170 ppm), and the methyl carbon will appear as a signal at ~12-15 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups present. The most prominent absorption will be a strong C=O stretching band for the aldehyde at approximately 1690-1710 cm⁻¹. Other key signals include C=N stretching of the isoxazole ring (~1580-1620 cm⁻¹) and aromatic C-H and C=C stretching vibrations. Analysis of the related 5-Methyl-3-phenylisoxazole-4-carboxylic acid provides reference points for the isoxazole core vibrations.[16][17]

-

MS (Mass Spectrometry): Mass spectral analysis will confirm the molecular weight of the compound. Under electron ionization (EI-MS), the molecular ion peak [M]⁺ should be observed at an m/z value corresponding to its molecular weight, 187.2.[5]

Part 4: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations.[5] This allows for its elaboration into more complex molecules and the generation of compound libraries for biological screening.

Key Transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-Methyl-3-phenylisoxazole-4-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is itself a valuable building block.[6][18]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides a direct route to a diverse range of secondary and tertiary amines.

-

Wittig Reaction: The aldehyde can be converted into an alkene by reaction with a phosphonium ylide, allowing for carbon-carbon bond formation and chain extension.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to create more complex, conjugated systems.

Caption: Key synthetic transformations of the title compound.

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The isoxazole motif is a well-established pharmacophore found in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the immunomodulatory agent Leflunomide.[2][13] Isoxazole-containing compounds have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][7][19]

This compound is a strategic starting point for accessing novel isoxazole derivatives for drug discovery programs.[5]

-

Scaffold for Library Synthesis: Its versatile aldehyde functionality allows for the rapid generation of large libraries of related compounds through techniques like reductive amination and condensation reactions. This is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds.[5]

-

Access to Known Bioactive Cores: As demonstrated by the oxidation to 5-methyl-3-phenylisoxazole-4-carboxylic acid, this aldehyde is a direct precursor to compounds that have been investigated for anti-tumor, antiviral, and antifungal activities.[7][16]

-

Design of Novel Agents: Researchers have utilized this compound and its derivatives in the design of novel anti-inflammatory agents and other potential therapeutics.[5] Its structure provides a rigid core upon which different pharmacophoric groups can be appended to target specific enzymes or receptors.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for chemical innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the exceptional reactivity of its aldehyde group, makes it an indispensable building block in synthetic and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the development of novel pharmaceuticals, advanced materials, and other fine chemicals. As the demand for new molecular entities continues to grow, the importance of such strategic and adaptable intermediates will undoubtedly increase.

References

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]

-

Isoxazole. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. Retrieved December 12, 2025, from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

-

This compound | C11H9NO2. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Supporting Information. (2019). The Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved December 12, 2025, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved December 12, 2025, from [Link]

-

Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (1993). Indian Academy of Sciences. Retrieved December 12, 2025, from [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013, May). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]

-

Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024, March 5). National Institutes of Health. Retrieved December 12, 2025, from [Link]

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved December 12, 2025, from [Link]

-

FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2015, March 15). PubMed. Retrieved December 12, 2025, from [Link]

-

FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013, June 1). National Institutes of Health. Retrieved December 12, 2025, from [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). National Institutes of Health. Retrieved December 12, 2025, from [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved December 12, 2025, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar. Retrieved December 12, 2025, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). National Institutes of Health. Retrieved December 12, 2025, from [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003, May 22). Google Patents.

-

Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved December 12, 2025, from [Link]

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C11H9NO2 | CID 2776144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-METHYL-3-PHENYL-4-ISOXAZOLECARBALDEHYDE | 87967-95-1 [amp.chemicalbook.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Isoxazole - Wikipedia [en.wikipedia.org]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. ias.ac.in [ias.ac.in]

- 16. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4 [sigmaaldrich.com]

- 19. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-Methyl-3-phenylisoxazole-4-carboxaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methyl-3-phenylisoxazole-4-carboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: The Structural Elucidation of a Key Isoxazole Derivative

This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The precise substitution pattern on the isoxazole ring is critical to its function, making unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will dissect the NMR, IR, and MS data to provide a holistic understanding of this compound's chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and arrangement of the phenyl, methyl, and aldehyde groups on the isoxazole core.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons of the phenyl ring, and the protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the aldehyde's carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~10.0 - 10.5 | Singlet (s) | 1H |

| Phenyl (ortho-H) | ~7.7 - 7.9 | Multiplet (m) | 2H |

| Phenyl (meta, para-H) | ~7.4 - 7.6 | Multiplet (m) | 3H |

| Methyl (-CH₃) | ~2.5 - 2.8 | Singlet (s) | 3H |

Interpretation:

-

The aldehydic proton is expected to be the most deshielded proton, appearing as a sharp singlet far downfield (around 10.0-10.5 ppm). This is a characteristic chemical shift for aldehydes and is due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group.

-

The phenyl protons will appear in the aromatic region (7.4-7.9 ppm). The ortho-protons are likely to be slightly more deshielded than the meta and para-protons due to their proximity to the isoxazole ring. The signals will likely appear as complex multiplets due to spin-spin coupling.

-

The methyl protons attached to the isoxazole ring will appear as a singlet in the upfield region (around 2.5-2.8 ppm). The singlet nature of this peak confirms the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~185 - 195 |

| Isoxazole (C3) | ~160 - 165 |

| Isoxazole (C5) | ~170 - 175 |

| Isoxazole (C4) | ~110 - 115 |

| Phenyl (C-ipso) | ~128 - 132 |

| Phenyl (C-ortho) | ~126 - 129 |

| Phenyl (C-meta) | ~129 - 131 |

| Phenyl (C-para) | ~130 - 133 |

| Methyl (-CH₃) | ~12 - 15 |

Interpretation:

-

The aldehyde carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the 185-195 ppm range.

-

The isoxazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts. C3 and C5, being attached to the electronegative oxygen and nitrogen atoms, will be downfield compared to C4.

-

The phenyl carbons will appear in the aromatic region (126-133 ppm). The ipso-carbon (the one attached to the isoxazole ring) may have a slightly different chemical shift and potentially lower intensity.

-

The methyl carbon will be the most upfield signal, appearing around 12-15 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

A detailed experimental and theoretical vibrational analysis of the closely related 5-Methyl-3-phenylisoxazole-4-carboxylic acid provides a strong basis for interpreting the IR spectrum of the aldehyde.[2] The primary difference will be the position of the carbonyl (C=O) stretching vibration.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2820 and ~2720 | C-H stretch of aldehyde (Fermi resonance) | Medium |

| ~1690 - 1710 | C=O stretch of aldehyde | Strong |

| ~1600, ~1580, ~1450 | C=C stretch of aromatic ring | Medium-Strong |

| ~1550 - 1590 | C=N stretch of isoxazole ring | Medium |

| ~1400 - 1450 | C-H bend of methyl group | Medium |

| ~1350 - 1390 | In-plane O-H bend (not present) | - |

| ~1200 - 1300 | C-O stretch of isoxazole ring | Medium |

| ~900 - 675 | Out-of-plane C-H bend of aromatic ring | Strong |

Interpretation:

-

The most characteristic absorption for the aldehyde will be the strong C=O stretching band around 1690-1710 cm⁻¹. Its position indicates a conjugated aldehyde.

-

The presence of two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ for the aldehydic C-H stretch is a hallmark of an aldehyde and arises from Fermi resonance.

-

Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic C=C stretching vibrations of the phenyl ring.

-

The C=N stretching of the isoxazole ring is expected in the 1550-1590 cm⁻¹ range.

-

The out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring.

Experimental Protocol for IR Data Acquisition

Workflow for FTIR Analysis

Caption: General workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. A GC-MS spectrum for this compound is available in the PubChem database.[3]

Mass Spectral Data

-

Molecular Formula: C₁₁H₉NO₂

-

Molecular Weight: 187.19 g/mol

-

Major Fragment Ions (m/z): 187 (M⁺), 158, 130, 105, 77

Fragmentation Analysis

The fragmentation of the molecular ion (M⁺) provides valuable structural information.

| m/z | Proposed Fragment | Loss |

| 187 | [C₁₁H₉NO₂]⁺ (Molecular Ion) | - |

| 158 | [M - CHO]⁺ | Loss of the formyl radical |

| 130 | [M - C₃H₃O]⁺ | Rearrangement and loss of a neutral fragment |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Cleavage of the isoxazole ring |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from the benzoyl cation |

Interpretation:

-

The molecular ion peak (M⁺) at m/z 187 confirms the molecular weight of the compound.

-

A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), leading to the peak at m/z 158.[4] This is a strong indicator of the aldehyde functionality.

-

The prominent peak at m/z 105 corresponds to the stable benzoyl cation , which is formed by the cleavage of the isoxazole ring. This confirms the presence of the phenyl group attached to the ring at a position adjacent to a carbonyl-like functionality within the heterocyclic system.

-

The subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation results in the phenyl cation at m/z 77, a common fragment for benzene-containing compounds.

Experimental Protocol for MS Data Acquisition

Workflow for GC-MS Analysis

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion: A Cohesive Spectroscopic Portrait

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. While experimental NMR and IR data for this specific aldehyde were not directly available, a robust and scientifically sound interpretation has been presented based on the well-established spectroscopic principles and high-quality data from closely related analogs. The mass spectrum provides definitive evidence for the molecular weight and key structural motifs. This guide serves as a valuable resource for researchers working with this and similar heterocyclic systems, demonstrating the power of a multi-technique spectroscopic approach to structural elucidation.

References

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. [Link]

-

Sert, Y., et al. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 145-155. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2776144, this compound. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum [chemicalbook.com]

- 2. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H9NO2 | CID 2776144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the realms of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an isoxazole core flanked by a phenyl ring and a reactive carboxaldehyde group, allows for extensive functionalization. This property makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1] An accurate understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility and scalability of synthetic protocols. This guide provides a focused examination of the key physical properties of this compound, with a particular emphasis on its melting and boiling points, and includes a representative synthetic workflow.

Core Physical Characteristics

The physical state of this compound under standard conditions is a white to off-white crystalline powder.[1][2] This appearance is a key identifier in a laboratory setting.

Melting Point

The melting point of a solid is a critical parameter that provides an indication of its purity. For this compound, the reported melting point range is consistently in the mid-range of temperatures for organic compounds of similar molecular weight. The slight variations in the reported ranges can be attributed to differences in the purity of the samples and the analytical method employed for determination.

| Parameter | Value | Source |

| Melting Point | 48-55 °C | Chem-Impex[1] |

| Melting Point | 51.0-57.0 °C | Thermo Scientific Chemicals[2] |

| Melting Point | 51-54 °C | ChemicalBook[3] |

Boiling Point

The boiling point of this compound is reported to be in the range of 110-112 °C.[3] It is important to note that this value may be determined under reduced pressure to prevent decomposition at higher temperatures, a common practice for multifunctional organic compounds.

| Parameter | Value | Source |

| Boiling Point | 110-112 °C | ChemicalBook[3] |

Illustrative Synthetic Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the construction of the isoxazole ring followed by the introduction or modification of the carboxaldehyde group. Below is a representative, multi-step synthetic protocol that illustrates a plausible pathway.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound.

Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-oxopropanoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate and benzoyl chloride in a suitable aprotic solvent such as toluene.

-

Slowly add a non-nucleophilic base, for instance, triethylamine, to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a dilute acid solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

-

Dissolve the product from Step 1 in ethanol.

-

Add hydroxylamine hydrochloride and a base, such as sodium acetate, to the solution.

-

Reflux the mixture and monitor the cyclization reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude isoxazole ester.

-

Purify by recrystallization or column chromatography.

Step 3: Reduction to 5-Methyl-3-phenylisoxazole-4-methanol

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified ester from Step 2 in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), in THF.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting suspension and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts and concentrate to yield the alcohol.

Step 4: Oxidation to this compound

-

Dissolve the alcohol from Step 3 in a suitable solvent like dichloromethane (DCM).

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.

-

Stir the mixture until the oxidation is complete as indicated by TLC.

-

Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purify the final product by column chromatography to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: A representative four-step synthesis of this compound.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are well-defined and critical for its application in synthetic chemistry. The provided data serves as a reliable reference for researchers in the field. The illustrative synthetic protocol and workflow diagram offer a practical framework for the preparation of this important chemical intermediate, facilitating its use in the development of novel pharmaceuticals and functional materials.

References

Sources

Synthesis mechanism of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Abstract: This technical guide provides a comprehensive exploration of the synthetic mechanisms for producing this compound, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis.[1] The isoxazole scaffold is a privileged structure found in numerous pharmacologically active molecules, including antibiotics and anti-inflammatory agents.[2][3] This document elucidates the core chemical principles, step-by-step reaction pathways, and field-proven experimental protocols for the synthesis of this target molecule, with a primary focus on the Vilsmeier-Haack reaction for C4-formylation. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical depth and practical, actionable methodologies.

The synthesis of this compound is most efficiently approached via a two-stage strategy. The initial stage focuses on the construction of the core 5-methyl-3-phenylisoxazole ring system. The second, and most critical, stage involves the regioselective introduction of a formyl (-CHO) group at the C4 position of the isoxazole ring.

This guide will detail a robust and widely applicable pathway:

-

Stage 1: Isoxazole Ring Construction via the condensation of a β-dicarbonyl equivalent with hydroxylamine. This classic method provides a reliable route to the 3,5-disubstituted isoxazole core.

-

Stage 2: C4-Formylation via the Vilsmeier-Haack reaction. This powerful reaction employs a specialized electrophile, the Vilsmeier reagent, to functionalize electron-rich heterocyclic systems.[4][5]

The overall synthetic workflow is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to 5-(4-methylphenyl)isoxazole-3-carboxaldehyde (C11H9NO2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal and agricultural chemistry.[1][[“]] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents and agrochemicals.[3] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[[“]][4] The versatility of the isoxazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, 5-(4-methylphenyl)isoxazole-3-carboxaldehyde, providing a comprehensive overview of its synthesis, properties, and potential applications for researchers in drug discovery and related fields.

Molecular Overview: 5-(4-methylphenyl)isoxazole-3-carboxaldehyde

The isoxazole derivative with the molecular formula C11H9NO2 is identified by the IUPAC name 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde . This compound features a central isoxazole ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group and at the 3-position with a formyl (carboxaldehyde) group. The aldehyde functionality, in particular, serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate.

Table 1: Physicochemical Properties of 5-(4-methylphenyl)isoxazole-3-carboxaldehyde

| Property | Value | Source |

| IUPAC Name | 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde | |

| Synonyms | 5-(p-Tolyl)isoxazole-3-carboxaldehyde, 5-(4-methylphenyl)-3-isoxazolecarbaldehyde | |

| CAS Number | 640292-02-0 | [5] |

| Molecular Formula | C11H9NO2 | [5] |

| Molecular Weight | 187.19 g/mol | [5] |

| Melting Point | 72 °C | |

| Appearance | Solid | N/A |

| InChI Key | MYACDOUALUEBHR-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

While specific peer-reviewed syntheses for 5-(4-methylphenyl)isoxazole-3-carboxaldehyde are not extensively documented, its structure lends itself to established and reliable synthetic methodologies for 3,5-disubstituted isoxazoles. The most common and efficient approach involves a [3+2] cycloaddition reaction to construct the isoxazole core, followed by functional group manipulation to install the aldehyde.

Part 1: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[6][7] For the target molecule, this involves the reaction of an in situ generated 4-methylbenzonitrile oxide with a propargyl derivative.

A plausible and efficient route starts from 4-methylbenzaldehyde. The aldehyde is first converted to its corresponding aldoxime, 4-methylbenzaldoxime, by reaction with hydroxylamine.[8] The aldoxime is then oxidized in situ to the highly reactive 4-methylbenzonitrile oxide intermediate. This is typically achieved using mild oxidizing agents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[6][8] The nitrile oxide is immediately trapped by a suitable alkyne, such as propargyl alcohol, to regioselectively form the 5-substituted isoxazole ring.[8] This reaction yields (5-(p-tolyl)isoxazol-3-yl)methanol.

Figure 1: Proposed synthesis of the isoxazole core via 1,3-dipolar cycloaddition.

Part 2: Oxidation to the Carboxaldehyde

The final step is the oxidation of the primary alcohol, (5-(p-tolyl)isoxazol-3-yl)methanol, to the desired aldehyde. This transformation can be achieved using a variety of standard oxidizing agents. The choice of reagent is critical to avoid over-oxidation to the carboxylic acid.

Table 2: Recommended Oxidation Protocols

| Reagent | Conditions | Advantages | Causality |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | High selectivity for primary alcohols to aldehydes, mild conditions. | The chromium(VI) species is less reactive than chromic acid, preventing over-oxidation. |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature | Neutral pH, high efficiency, broad functional group tolerance. | The hypervalent iodine reagent facilitates a mild and selective oxidation. |

| Manganese dioxide (MnO2) | Dichloromethane (DCM) or Chloroform (CHCl3), reflux | Highly selective for allylic and benzylic-type alcohols. | The isoxazolyl-methanol has activation similar to a benzylic alcohol, making it susceptible to MnO2 oxidation. |

Experimental Protocol: A Representative Synthesis

-

Step 1: Synthesis of (5-(p-tolyl)isoxazol-3-yl)methanol. To a solution of 4-methylbenzaldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C. Stir the mixture for 15-20 minutes. Then, add propargyl alcohol (1.2 eq) followed by triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and purification by column chromatography.

-

Step 2: Oxidation to 5-(4-methylphenyl)isoxazole-3-carboxaldehyde. Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel or celite to remove the chromium salts, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the final aldehyde.

Figure 2: Oxidation of the alcohol intermediate to the final carboxaldehyde product.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.4 ppm. The aromatic protons of the p-tolyl group will appear as a pair of doublets in the δ 7.2-7.8 ppm region. A key signal will be the singlet for the isoxazole C4-proton, typically found around δ 6.5-7.0 ppm. The aldehyde proton will be a highly deshielded singlet, expected to appear downfield around δ 9.9-10.1 ppm.

-

¹³C NMR: The carbon NMR will show the methyl carbon around δ 21-22 ppm. The aromatic and isoxazole ring carbons will resonate in the δ 110-170 ppm range. The aldehyde carbonyl carbon will be a characteristic signal in the δ 185-195 ppm region.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will include C=N and C=C stretching vibrations from the isoxazole and aromatic rings (1500-1650 cm⁻¹) and C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum (electron ionization) should show a molecular ion peak [M]⁺ at m/z = 187.

Applications in Drug Discovery and Agrochemicals

The chemical architecture of 5-(4-methylphenyl)isoxazole-3-carboxaldehyde makes it a highly attractive starting material for the synthesis of new bioactive molecules.

As a Pharmaceutical Intermediate

The aldehyde group is a versatile functional group that can be readily converted into a wide array of other functionalities, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems. This allows for the generation of large libraries of compounds for high-throughput screening.

-

Anti-inflammatory and Analgesic Agents: The 5-arylisoxazole motif is present in several known anti-inflammatory compounds. The title compound can serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation modulators.

-

Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives against various cancer cell lines.[3][4] The aldehyde can be used to synthesize Schiff bases, hydrazones, and other derivatives that may exhibit enhanced cytotoxic or cytostatic effects.

-

Neuroprotective Agents: Some isoxazole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's.[9] The aldehyde can be a starting point for synthesizing molecules that target enzymes such as cholinesterases or BACE1.[9]

Figure 3: Potential applications stemming from the core compound.

In Agrochemical Development

The isoxazole ring is also a key component in several commercial pesticides. The development of new fungicides and herbicides is an ongoing area of research, and 5-(4-methylphenyl)isoxazole-3-carboxaldehyde provides a scaffold for creating novel active ingredients with potentially improved efficacy and environmental profiles.

Conclusion and Future Outlook

5-(4-methylphenyl)isoxazole-3-carboxaldehyde is a valuable heterocyclic building block with significant potential in both pharmaceutical and agrochemical research. Its synthesis is achievable through well-established chemical transformations, and its reactive aldehyde group provides a gateway to a vast chemical space of diverse derivatives. While the biological activity of this specific molecule is yet to be extensively explored in the public domain, the proven track record of the 5-arylisoxazole scaffold suggests that it is a promising starting point for the development of novel bioactive compounds. Future research should focus on the synthesis and screening of derivative libraries to unlock the full therapeutic and commercial potential of this versatile isoxazole intermediate.

References

- Jayanth, T. et al. (1973). Synthesis of Benzoxazoles under Vilsmeier Conditions. Indian Journal of Chemistry, 11, 1124.

-

Tóth, M. et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 26(17), 8167. Available at: [Link]

-

Al-Otaibi, J. S. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10719. Available at: [Link]

-

Farina, F. et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(4), M1291. Available at: [Link]

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Dadras, A. et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 117. Available at: [Link]

- Patel, R. B. et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 56-66.

- Patel, K. D. et al. (2013). Synthesis, Characterization and Anti-inflammatory Activity of Some Novel Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-396.

-

Kiyani, H. et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Polycyclic Aromatic Compounds, 43(6), 5589-5602. Available at: [Link]

-

Liu, H. et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(15), 4347-4358. Available at: [Link]

-

Chiacchio, U. et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

-

Potkin, V. I. et al. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(9), 1284-1291. Available at: [Link]

-

Zarei, M. et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(11), 1361. Available at: [Link]

-

Al-Suhaimi, E. A. et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. Available at: [Link]

-

Hariri, R. et al. (2020). Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. Chemistry & Biodiversity, 17(4), e1900746. Available at: [Link]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 5-methyl-4-phenyl-isoxazole-3-carboxylic acid methyl ester. Available at: [Link]

-

Wang, L. et al. (2011). Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(15), 4579-4582. Available at: [Link]

-

El-Sayed, M. A. A. et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(18), 4232. Available at: [Link]

-

Li, Y. et al. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Chemistry, 30(10), 2418-2424. Available at: [Link]

- Al-Amiery, A. A. et al. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1843.

-

Potkin, V. I. et al. (2021). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Chemistry of Heterocyclic Compounds, 57(8), 834-843. Available at: [Link]

-

D'Auria, M. et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-40. Available at: [Link]

-

Saeed, S. et al. (2015). (3-Phenylisoxazol-5-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. Available at: [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Available at: [Link]

-

Zimecki, M. et al. (2009). Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid. Archivum Immunologiae et Therapiae Experimentalis, 57(2), 135-141. Available at: [Link]

-

Piras, M. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5595. Available at: [Link]

-

Fun, H. -K. et al. (2010). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o113. Available at: [Link]

Sources

- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biolmolchem.com [biolmolchem.com]

- 9. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde: Key Starting Materials and Strategic Pathways

Abstract

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, serving as a precursor for a wide array of biologically active molecules.[1] This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern each pathway. We will explore two principal strategies: the direct formylation of a pre-formed isoxazole ring via the Vilsmeier-Haack reaction, and the construction of the isoxazole ring from acyclic precursors. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent feature in numerous pharmaceuticals and agrochemicals due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[2] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] this compound, in particular, is a versatile intermediate, with its aldehyde functionality providing a reactive handle for diverse chemical transformations.[1] The strategic synthesis of this compound is therefore of considerable interest.

Strategic Pathway I: Vilsmeier-Haack Formylation of 5-Methyl-3-phenylisoxazole

This is arguably the most direct route to the target compound, involving the electrophilic substitution of a formyl group onto the C4 position of the 5-methyl-3-phenylisoxazole ring. The Vilsmeier-Haack reaction is a reliable and well-established method for the formylation of electron-rich aromatic and heteroaromatic systems.[4][5]

Key Starting Materials

-

5-Methyl-3-phenylisoxazole: The core heterocyclic substrate. Its synthesis is a prerequisite for this pathway. A common method for its preparation is the reaction of benzaldehyde oxime with a β-dicarbonyl compound like ethyl acetoacetate.

-

Vilsmeier Reagent: This is the formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Mechanistic Insights

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[6] In the second stage, the electron-rich isoxazole ring attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[6]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the Vilsmeier reagent.[3]

-

Reaction with Isoxazole: Dissolve 5-methyl-3-phenylisoxazole (1 equivalent) in a minimal amount of an appropriate solvent like dichloromethane or use the Vilsmeier reagent as the solvent if in large excess. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate or sodium hydroxide solution. The crude product will precipitate out. Filter the solid, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Visualization of the Vilsmeier-Haack Pathway

Caption: Vilsmeier-Haack formylation workflow.

Strategic Pathway II: Ring Construction via Multi-Component Reaction

This approach builds the isoxazole ring from acyclic precursors in a one-pot synthesis, which is often more atom-economical.[7] The key is the condensation of a β-dicarbonyl compound with hydroxylamine in the presence of a phenyl group source.

Key Starting Materials

-

A Phenyl-containing Precursor: Typically benzaldehyde.

-

A β-Ketoester: Ethyl acetoacetate is a common choice.[8] Alternatively, more functionalized esters like ethyl 2-chloro-3-oxobutanoate can be used.[9]

-

Hydroxylamine Hydrochloride: Provides the nitrogen and oxygen atoms for the isoxazole ring.[2][8]

Mechanistic Insights

The reaction generally proceeds through a series of condensations and cyclization. For instance, with ethyl acetoacetate, benzaldehyde, and hydroxylamine hydrochloride, the process can be envisioned as an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by reaction with hydroxylamine, cyclization, and dehydration to form the isoxazole ring.[8] The choice of catalyst and reaction conditions can influence the final product and yield.

Experimental Protocol: Three-Component Synthesis

-

Reaction Setup: In a round-bottomed flask, combine ethyl acetoacetate (1 equivalent), an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent), hydroxylamine hydrochloride (1 equivalent), and a suitable solvent such as ethanol.[10]

-

Catalyst Addition: Add a catalyst. A mild base like sodium acetate or an organocatalyst like L-valine can be effective.[10] For some variations, a basic medium like potassium hydroxide in ethanol is used.[2]

-

Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The optimal time and temperature will depend on the specific substrates and catalyst used.[10] Monitor the reaction by TLC.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter it and wash with cold ethanol. If no solid forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Purification: The crude product, which is often an ester or a related derivative, can be purified by recrystallization. This intermediate then needs to be converted to the target aldehyde, for example, by reduction of a corresponding carboxylic acid.

Pathway Variation: From Carboxylic Acid Precursor

An important variation of this strategy involves the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid, which is then reduced to the aldehyde.[11]

-

Synthesis of the Carboxylic Acid: This can be achieved using similar starting materials as the three-component reaction, but under conditions that favor the formation of the carboxylic acid or its ester, which is subsequently hydrolyzed.[12]

-

Reduction to the Aldehyde: The carboxylic acid can be selectively reduced to the aldehyde. This is a delicate transformation that requires specific reagents to avoid over-reduction to the alcohol. Modern methods using hydrosilanes with a photoredox catalyst can be effective.[13] A more traditional approach involves converting the carboxylic acid to an acid chloride followed by a Rosenmund reduction or reaction with a mild reducing agent.

Visualization of the Multi-Component Pathway

Caption: Multi-component synthesis workflow.

Comparative Analysis of Synthetic Strategies

| Feature | Vilsmeier-Haack Formylation | Multi-Component Reaction |

| Key Starting Materials | 5-Methyl-3-phenylisoxazole, DMF, POCl₃ | Benzaldehyde, Ethyl Acetoacetate, Hydroxylamine HCl |

| Number of Steps | Fewer steps if the isoxazole is readily available | Can be a one-pot reaction to an intermediate, followed by further steps |

| Atom Economy | Lower, as it involves a pre-formed substrate | Higher, as it builds the core structure from simpler molecules |

| Reagent Hazards | POCl₃ is corrosive and moisture-sensitive | Generally uses less hazardous reagents |

| Scalability | Generally straightforward to scale up | Can be more complex to optimize and scale up due to multiple equilibria |

| Versatility | Limited to formylation of the existing isoxazole | Allows for greater diversity in the final product by varying the starting components |

Conclusion

The synthesis of this compound can be approached through two primary strategic pathways. The Vilsmeier-Haack formylation offers a direct and reliable method, provided the 5-methyl-3-phenylisoxazole precursor is accessible. On the other hand, multi-component reactions provide a more convergent and atom-economical approach, building the isoxazole ring from basic starting materials. The choice of strategy will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both pathways underscore the elegance and versatility of modern organic synthesis in constructing valuable heterocyclic scaffolds.

References

-

Claisen isoxazole synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Parikh, A., Parikh, H., & Parikh, K. (2012). Claisen Isoxazole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Retrieved from [Link]

-

Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (1993). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(1), 19–23. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Synthesis of 3-chloro-2-oxo-butanoate - ResearchGate. (n.d.). Retrieved from [Link]

-

Isoxazole - Wikipedia. (n.d.). Retrieved from [Link]

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Claisen isoxazole synthesis : r/OrganicChemistry - Reddit. (2022, April 21). Retrieved from [Link]

-

Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non - Scirp.org. (n.d.). Retrieved from [Link]

-

Preparation of ethyl 2-ethyl-3-oxobutanoate - PrepChem.com. (n.d.). Retrieved from [Link]

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Retrieved from [Link]

-

An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. (n.d.). Retrieved from [Link]

-

Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - NIH. (n.d.). Retrieved from [Link]

- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents. (n.d.).

-

One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Ethyl 2-chloro-3-oxobutanoate - ChemBK. (2024, April 9). Retrieved from [Link]

-

Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound | C11H9NO2 | CID 2776144 - PubChem. (n.d.). Retrieved from [Link]

- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents. (n.d.).

-

(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2025, August 8). Retrieved from [Link]

-

This compound (97%) - Amerigo Scientific. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ias.ac.in [ias.ac.in]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 8. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

The Phenylisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Abstract

The phenylisoxazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds. We will traverse the timeline from the initial pioneering synthesis of the isoxazole ring to the development of sophisticated cycloaddition reactions that enabled the creation of diverse molecular libraries. This guide will elucidate the causal relationships behind key experimental choices in the synthesis and optimization of phenylisoxazole-based drugs, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating protocols for seminal synthetic methods are provided, alongside a critical analysis of the structure-activity relationships that have guided the evolution of this privileged scaffold.

The Dawn of Isoxazole Chemistry: From Claisen's Condensation to Nitrile Oxides

The journey of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, begins in the late 19th and early 20th centuries. The initial synthesis is credited to Ludwig Claisen, who in 1888, recognized the cyclic structure of 3-methyl-5-phenylisoxazole, which was obtained from the reaction of hydroxylamine with benzoylacetone.[1] This foundational work demonstrated that 1,3-dicarbonyl compounds could serve as versatile precursors for the isoxazole core.

A significant leap in isoxazole chemistry came from the extensive studies by Quilico between 1930 and 1946 on the synthesis of the ring system from nitrile oxides and unsaturated compounds.[1] This laid the groundwork for what would become the most powerful and widely used method for isoxazole synthesis: the 1,3-dipolar cycloaddition.

The concept of 1,3-dipolar cycloadditions was comprehensively developed by Rolf Huisgen in the 1960s.[2] This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (like a nitrile oxide) with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring.[2] This breakthrough provided a highly versatile and regioselective method for constructing the isoxazole ring, paving the way for the synthesis of a vast array of substituted derivatives.

Foundational Synthetic Methodologies

The ability to synthesize diverse phenylisoxazole derivatives has been central to their exploration in drug discovery. Two primary methods have historically dominated this landscape: the Claisen condensation approach and the more versatile 1,3-dipolar cycloaddition.

The Claisen Isoxazole Synthesis

This classical method involves the condensation of a β-ketoester with hydroxylamine.[3] While effective, this approach can sometimes lead to a mixture of regioisomers, namely the 3-hydroxyisoxazole and the corresponding 5-isoxazolone, which can complicate purification.[3]

Experimental Protocol: Classical Claisen Isoxazole Synthesis

-

Reaction Setup: To a solution of a substituted β-ketoester (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq).

-

Base Addition: Slowly add a base, for example, potassium carbonate or sodium acetate, to the reaction mixture to neutralize the hydrochloride and liberate free hydroxylamine.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired phenylisoxazole derivative.

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The advent of the 1,3-dipolar cycloaddition of nitrile oxides with alkynes revolutionized isoxazole synthesis, offering superior control over regioselectivity.[2][4] Nitrile oxides, typically generated in situ from aldoximes or primary nitro compounds, react with terminal or internal alkynes to yield 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles, respectively.[4][5]

Experimental Protocol: 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazole Synthesis

-

In Situ Generation of Nitrile Oxide:

-

From Aldoxime: To a solution of a substituted benzaldoxime (1.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add an oxidizing agent such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent.[6][7] Then, add a base, for example, triethylamine (TEA), to facilitate the elimination of HCl and formation of the nitrile oxide.

-

-

Cycloaddition: To the freshly generated nitrile oxide solution, add the desired substituted alkyne (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by flash column chromatography to afford the pure 3,5-disubstituted phenylisoxazole.

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Phenylisoxazoles.

The Phenylisoxazole Scaffold in Medicinal Chemistry: A Historical Perspective

The versatility of the phenylisoxazole core, combined with its favorable physicochemical properties, has made it a "privileged scaffold" in drug discovery. Its journey through medicinal chemistry has seen it incorporated into drugs for a wide range of therapeutic areas.

The Era of Antibacterials: Sulfonamides